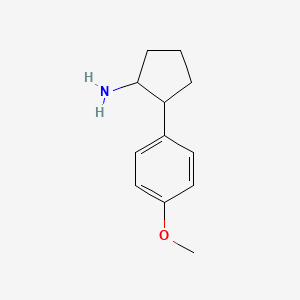

2-(4-Methoxyphenyl)cyclopentan-1-amine

Description

2-(4-Methoxyphenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a para-methoxyphenyl substituent at the 2-position.

Properties

IUPAC Name |

2-(4-methoxyphenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSMHGMKBGGVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701311 | |

| Record name | 2-(4-Methoxyphenyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132819-93-3 | |

| Record name | 2-(4-Methoxyphenyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)cyclopentan-1-amine typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: 2-(4-Methoxyphenyl)cyclopentanone or 2-(4-Methoxyphenyl)cyclopentanoic acid.

Reduction: 2-(4-Methoxyphenyl)cyclopentanol or 2-(4-Methoxyphenyl)cyclopentane.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)cyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Substituent Effects:

- Methoxy (-OCH₃) : Enhances solubility via polarity and may improve receptor binding in aromatic systems (observed in antihistamines like astemizole) .

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing and lipophilic, likely increasing blood-brain barrier penetration and metabolic resistance .

- Aminomethyl (-CH₂NH₂): Introduces an additional amine group, increasing polarity and reactivity in synthetic applications .

Pharmacological Potential:

- Antihistamine Applications: The 4-methoxyphenyl motif in astemizole () highlights its relevance in histamine receptor antagonism.

- Comparative Bioactivity :

- Chlorophenyl analogs may exhibit reduced solubility but stronger halogen bonding in target interactions.

- Trifluoromethyl derivatives could offer prolonged half-lives due to resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.